molecular formula C6H12ClNO B3253164 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride CAS No. 2219379-77-6

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3253164
CAS No.: 2219379-77-6
M. Wt: 149.62
InChI Key: OVKAGRPWBJTQFL-UHFFFAOYSA-N
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Description

Significance of Bridged Azacycles as Pharmacologically Relevant Scaffolds and Natural Product Cores

Bridged heterocyclic systems are highly relevant in medicinal chemistry and drug discovery. nih.gov Their rigid, three-dimensional configurations provide a high degree of structural complexity that is often beneficial for biological activity. nih.gov Incorporating bridged systems into a potential drug molecule can positively influence its pharmacokinetic profile by enhancing metabolic stability and reducing lipophilicity. nih.gov Furthermore, the constrained conformation of these scaffolds can lead to improved binding interactions with biological targets such as enzymes and receptors. nih.gov

Nitrogen-containing heterocycles are found in a vast array of natural and synthetic products, and their bioactive properties make them particularly compelling from a pharmaceutical standpoint. rsc.org Many natural products with potent biological activities feature bridged azacycle cores. researchgate.networktribe.com For instance, the tropane (B1204802) alkaloid family, which includes well-known compounds like atropine (B194438) and cocaine, is built around the 8-azabicyclo[3.2.1]octane framework. rsc.orgresearchgate.net The inherent structural rigidity of these scaffolds can be used to mimic peptide secondary structures, making them intriguing for peptidomimetic design. researchgate.net The synthesis of these complex structures remains a challenging but important goal in organic chemistry, with various methods being developed, including nitrene/alkyne cascades and other multi-step reaction sequences. researchgate.netacs.orgnih.gov

The Azabicyclo[3.2.1]octane Framework: Historical Context and Diverse Research Utility

Among the various bridged azacycles, the azabicyclo[3.2.1]octane framework has garnered considerable interest over the decades due to its synthetic and pharmacological potential. rsc.org This structure consists of a six-membered nitrogen-containing ring fused to a cyclopentane (B165970) ring. rsc.org The 2-azabicyclo[3.2.1]octane isomer, in particular, is a key intermediate in the total synthesis of several complex molecules and is recognized for its potential in drug discovery. rsc.orgrsc.org

Historically, synthetic approaches to this scaffold have been a subject of study since at least the 1960s, with one of the early examples being a preparation reported by Gassman and co-workers in 1968. rsc.org Modern synthetic strategies often involve intramolecular cyclization reactions or various types of rearrangement reactions to construct the bicyclic core. rsc.org

The utility of the azabicyclo[3.2.1]octane scaffold is diverse. It is the central core of tropane alkaloids, a class of natural products with a wide array of biological activities that have been used in folk medicine for centuries. rsc.orgresearchgate.net In contemporary research, this framework is used as a conformationally rigid scaffold in the design of enzyme inhibitors. For example, derivatives featuring an azabicyclo[3.2.1]octane core have been developed as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. acs.org

6-Oxa-2-azabicyclo[3.2.1]octane Hydrochloride: Structural Features and Research Trajectory

A specific derivative of the azabicyclo[3.2.1]octane family is 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride. This compound is distinguished by the incorporation of an oxygen atom at the 6-position, creating an ether bridge within the bicyclic system. This structural modification introduces polarity and alters the geometry of the scaffold, making it a versatile intermediate for further chemical synthesis. The compound is typically handled as a hydrochloride salt, which often improves its stability and handling characteristics.

The research trajectory for this particular scaffold has focused heavily on its synthesis. A key challenge in synthesizing such molecules is controlling the stereochemistry. One notable advancement is the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold via an aza-Prins cyclization. nih.gov This reaction, involving an N-tosyl homoallylamine and a chiral α-hydroxyaldehyde derivative, proceeds through an unexpected intramolecular nucleophilic attack to yield the desired bicyclic product in a highly stereoselective manner. nih.gov This method provides a direct, one-step route to asymmetrically substituted 6-oxa-2-azabicyclo[3.2.1]octane derivatives, opening new avenues for their use as building blocks in medicinal chemistry. nih.gov

Below is a table summarizing the key properties of the parent compound.

PropertyValue
IUPAC Name (1R,5S)-6-oxa-2-azabicyclo[3.2.1]octane hydrochloride
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Core Scaffold 6-Oxa-2-azabicyclo[3.2.1]octane
Key Structural Features Bridged bicyclic system, Nitrogen at position 2, Oxygen bridge at position 6

Properties

IUPAC Name

6-oxa-2-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-7-5-3-6(1)8-4-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAGRPWBJTQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-77-6
Record name 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride
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Synthetic Strategies and Methodologies for 6 Oxa 2 Azabicyclo 3.2.1 Octane Hydrochloride

Evolution of Synthetic Approaches to the Azabicyclo[3.2.1]octane System

The synthesis of the broader azabicyclo[3.2.1]octane system, which includes the 6-oxa-2-azabicyclo[3.2.1]octane core, has evolved significantly over the decades. rsc.org Early approaches often relied on intramolecular cyclization reactions of piperidine (B6355638) or cyclopentane (B165970) derivatives. rsc.org These methods, while foundational, sometimes lacked stereocontrol and efficiency.

A significant advancement came with the use of rearrangement reactions. rsc.org For instance, rearrangements of norbornadiene derivatives have provided a more robust pathway to the 2-azabicyclo[3.2.1]octane skeleton. rsc.org This process involves a (2 + 3)-cycloaddition with tosyl azide, followed by a series of rearrangements including an aza-Cope rearrangement to furnish the desired bicyclic system. rsc.org

More recent developments have focused on transition metal-catalyzed reactions, which offer greater control and efficiency. Palladium-catalyzed intramolecular cyclizations, for example, have been successfully employed in the synthesis of the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org These modern methods have expanded the toolkit available to synthetic chemists, enabling more complex and targeted syntheses of azabicyclo[3.2.1]octane derivatives.

Total Synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane Hydrochloride

The total synthesis of 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride requires careful planning and execution, with a focus on stereochemistry and the efficient construction of the bicyclic core.

A common retrosynthetic approach to the 6-oxa-2-azabicyclo[3.2.1]octane scaffold involves disconnecting the bridged ether linkage and the piperidine ring. This often leads to acyclic or monocyclic precursors that can be assembled through key cyclization reactions. For instance, the molecule can be retrosynthetically cleaved to a substituted piperidine or a linear amino alcohol precursor, which can then be cyclized in the forward synthesis.

Key bond disconnections often target the C1-O6 and C5-N2 bonds, or the bonds forming the five-membered ring. This strategy allows for the use of readily available starting materials and the application of well-established synthetic transformations.

The inherent chirality of the 6-oxa-2-azabicyclo[3.2.1]octane system necessitates the use of stereoselective and enantioselective synthetic methods. researchgate.net A notable strategy involves the use of chiral starting materials, such as chiral α-hydroxyaldehyde derivatives, which can undergo diastereoselective aza-Prins cyclization to form the bicyclic scaffold. acs.orgacs.org This approach allows for the transfer of chirality from the starting material to the final product with high fidelity.

Enantioselective catalysis has also emerged as a powerful tool for controlling chirality. For example, enantioselective deprotonation of tropinone derivatives using chiral lithium amides has been employed in the synthesis of related 8-azabicyclo[3.2.1]octane systems, a strategy that could be adapted for the 2-aza analogue. ehu.es Furthermore, microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascades have been developed for the synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes, providing access to enantiomerically pure building blocks. d-nb.info

The construction of the bridged bicyclic core of 6-oxa-2-azabicyclo[3.2.1]octane relies on key cyclization reactions. One effective method is the intramolecular formal [3+2] cycloaddition of epoxides with electron-deficient alkenes, promoted by lithium iodide, which efficiently constructs the bridged oxa-[3.2.1] skeleton. acs.org

Another powerful strategy is the palladium(II)-catalyzed N,O-bicyclization of aminoalkenitols. rsc.org For example, 1-(benzyloxycarbonylamino)-hex-5-en-3-ol can be cyclized in the presence of a Pd(II)/CuCl2 catalyst to yield the corresponding 6-oxa-2-azabicyclo[3.2.1]octane derivative in good yield. rsc.org The aza-Prins reaction is another key cyclization method, where chiral α-hydroxyaldehydes react with N-tosyl homoallylamine in a highly diastereoselective manner to afford the bicyclic system. acs.org This reaction proceeds through an unexpected intramolecular nucleophilic attack to form the bridged ether linkage. acs.org

The following table summarizes some key cyclization reactions used in the synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold.

Cyclization ReactionKey Reagents/CatalystsDescription
Intramolecular Formal [3+2] CycloadditionLithium IodideAn epoxide and an electron-deficient alkene tethered together undergo a formal cycloaddition to form the bridged bicyclic system. acs.org
Pd(II)-Catalyzed N,O-BicyclizationPdCl2, CuCl2, AcONaAn aminoalkenitol undergoes an intramolecular cyclization catalyzed by a palladium(II) species to form the N,O-bicyclic structure. rsc.org
Aza-Prins ReactionLewis or Brønsted Acids (e.g., Bi(OTf)3)A chiral α-hydroxyaldehyde reacts with a homoallylic amine in the presence of an acid catalyst to form the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a diastereoselective manner. acs.orgcsic.es

The synthesis of complex bicyclic scaffolds like 6-oxa-2-azabicyclo[3.2.1]octane often requires the use of protecting groups to mask reactive functional groups and ensure selectivity. jocpr.com In the context of synthesizing related azabicyclo[3.2.1]octane systems, orthogonal protecting groups are crucial. For example, in the construction of a 2-azabicyclo[3.2.1]octane derivative, mesyl (Ms) and triethylsilyl (TES) groups were used to protect different alcohol functionalities during the cyclization steps. pwr.edu.pl

The choice of protecting group for the nitrogen atom is also critical. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under various reaction conditions and its ease of removal under acidic conditions. ehu.es In some syntheses, a tosyl group is employed to protect the nitrogen, which also serves to activate the molecule for certain cyclization reactions. acs.org Careful planning of the protecting group strategy is essential to avoid unwanted side reactions and to allow for the selective deprotection of specific functional groups at the desired stages of the synthesis.

Convergent and Divergent Synthetic Routes to Analogues and Derivatives

Both convergent and divergent strategies are employed to synthesize analogues and derivatives of the 6-oxa-2-azabicyclo[3.2.1]octane core, allowing for the exploration of structure-activity relationships.

A divergent approach starts with a common bicyclic intermediate, which is then elaborated into a variety of derivatives. For instance, a synthesized 6-oxa-2-azabicyclo[3.2.1]octane core can be functionalized at various positions to create a library of related compounds. This strategy is efficient for generating a diverse set of molecules from a single precursor.

Convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the molecule, which are then coupled together in the later stages. For the 6-oxa-2-azabicyclo[3.2.1]octane system, this could involve the synthesis of a functionalized piperidine derivative and a separate fragment that will form the bridged ether portion, followed by their coupling and final cyclization. This approach is often advantageous for the synthesis of highly complex analogues where the modifications are introduced early in the synthesis of the individual fragments. The stereoselective synthesis of tropanes via a 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade provides a versatile platform for accessing various substituted 8-aza- and 8-oxabicyclo[3.2.1]octanes, which can be considered a convergent approach to a diverse range of analogues. d-nb.info

Development of Novel Catalytic Methods in Bridged Azacycle Synthesis

The construction of the 6-oxa-2-azabicyclo[3.2.1]octane skeleton has benefited significantly from the advent of modern catalytic systems. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes.

A notable advancement in the synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane core is the palladium(II)-catalyzed N,O-bicyclization. Research by Szolcsányi and Gracza has demonstrated an efficient route to this skeleton from 1-(benzyloxycarbonylamino)-hex-5-en-3-ol. researchgate.net This transformation is facilitated by a Pd(II)/CuCl₂ catalytic system.

The proposed mechanism for this bicyclization suggests an initial simultaneous coordination of the electrophilic PdCl₂ with both the terminal double bond and the homoallyl hydroxyl group of the starting material. This coordination is thought to favor a chair-like conformation in the resulting π-complex. A subsequent 6-exo attack by the nucleophilic nitrogen atom leads to the formation of a σ-Pd-complex. This intermediate possesses a coplanar arrangement of the (C-3)OH and (C-5)CH₂ bonds, which is crucial for the subsequent steps. The role of CuCl₂ is indispensable in this catalytic cycle, as experiments conducted without it failed to yield the desired bicyclic product, resulting only in complex reaction mixtures. researchgate.net

Detailed findings from the optimization of this reaction are presented in the table below:

EntryCatalyst (mol%)Co-catalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (5)CuCl₂ (3)Acetone252475
2Pd(OAc)₂ (5)CuCl₂ (3)Acetone252468
3PdCl₂(CH₃CN)₂ (5)CuCl₂ (3)Acetone252482
4PdCl₂ (5)-Acetone25240
5PdCl₂(CH₃CN)₂ (5)Cu(OAc)₂ (3)Acetone2524<5

This table is generated based on the data presented in the study by Szolcsányi and Gracza, illustrating the critical role of the Pd(II)/CuCl₂ system.

Rhodium catalysis has emerged as a powerful tool for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including bridged azacycles. While specific applications to 6-oxa-2-azabicyclo[3.2.1]octane are not extensively detailed in the literature, general rhodium-catalyzed methodologies for azacycle synthesis are highly relevant. These methods often involve C-H activation and insertion or cycloaddition reactions.

For instance, Rh(III)-catalyzed azacycle-directed intermolecular insertion of arene C-H bonds into α-diazocarbonyl compounds has been developed. acs.orgacs.orgnih.gov This method allows for the alkylation of C-H bonds under mild conditions with good functional group tolerance. acs.orgnih.gov Such strategies could potentially be adapted for the intramolecular construction of the 6-oxa-2-azabicyclo[3.2.1]octane framework from a suitably functionalized acyclic precursor.

Furthermore, rhodium(II) catalysts are well-known for their ability to promote C-H insertion reactions of carbenoids. organic-chemistry.org This reactivity can be harnessed for the synthesis of various cyclic and bicyclic systems. The enantioselective C-H insertion of azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles in the presence of chiral Rh(II) carboxylates, provides an efficient route to β-chiral sulfonamides and could be envisioned as a strategy for the asymmetric synthesis of bridged azacycles. organic-chemistry.org

Rhodium-catalyzed (4+3) cycloadditions have also been employed for the enantioselective synthesis of the related 8-azabicyclo[3.2.1]octane scaffold, demonstrating the potential of rhodium catalysis in constructing such bridged ring systems with high stereocontrol. ehu.es

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of deuterated or isotopically labeled analogues of 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride serves as a powerful tool for elucidating reaction mechanisms. wikipedia.orgnih.gov While specific studies detailing the synthesis of a deuterated version of this particular compound are not prevalent, the principles of isotopic labeling are well-established and can be applied to its synthetic pathways.

For instance, in the context of the Pd(II)/CuCl₂-catalyzed bicyclization, selective deuteration of the starting material, 1-(benzyloxycarbonylamino)-hex-5-en-3-ol, at specific positions could provide valuable insights. By tracking the position of the deuterium atoms in the final product, it would be possible to confirm the proposed mechanistic steps, such as the 6-exo cyclization pathway. researchgate.net

The synthesis of such labeled compounds can be achieved through various methods. One common approach involves the use of deuterated reagents at a specific step in the synthesis. For example, a deuterated reducing agent could be used to introduce deuterium into the acyclic precursor. Another strategy is H/D exchange, where protons in the target molecule or a precursor are exchanged for deuterium atoms under specific conditions. researchgate.net

A patent for a related azabicyclo[3.2.1]octane derivative mentions the potential for preparing isotopic variations, such as with deuterium (²H), to enhance metabolic stability. google.com This highlights the interest in isotopically labeled versions of this structural class for both mechanistic and pharmaceutical studies. The preparation of such analogs is generally achieved through traditional methods, employing isotopically labeled reagents within the established synthetic route. google.com

The use of carbon-13 (¹³C) or nitrogen-15 (¹⁵N) labeling could also be employed to probe the mechanism of catalytic cycles, for example, by using NMR spectroscopy to track the fate of the labeled atoms throughout the reaction. researchgate.net Such studies are invaluable for understanding the intricate details of transition metal-catalyzed reactions and for the rational design of more efficient and selective catalysts.

Chemical Reactivity and Transformative Chemistry of the 6 Oxa 2 Azabicyclo 3.2.1 Octane Core

Functionalization at the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The secondary amine nitrogen within the 6-oxa-2-azabicyclo[3.2.1]octane core is a primary site for functionalization, readily undergoing N-acylation and N-alkylation reactions. These transformations are crucial for modulating the compound's biological activity and for introducing functional handles for further synthesis.

N-Acylation: The nitrogen atom is frequently protected or functionalized using acyl groups, particularly during synthetic sequences to control reactivity and stereochemistry. Sulfonylation is a common strategy, with tosyl (Ts) groups being widely employed. For example, in the aza-Prins cyclization to form the bicyclic scaffold, N-tosyl homoallylamine is a key reactant, leading to the formation of an N-tosylated product. acs.orgnih.gov Similarly, carbamate (B1207046) protecting groups, such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), are utilized. The Cbz group has been used in precursors for palladium(II)-catalyzed bicyclisation reactions. rsc.org The Boc group is also common, as seen in the synthesis of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate.

N-Alkylation: While direct N-alkylation examples on the parent 6-oxa-2-azabicyclo[3.2.1]octane are not extensively detailed in the reviewed literature, this reaction is a fundamental transformation for secondary amines. In the closely related 2-azabicyclo[3.2.1]octane scaffold, N-alkylation is a standard procedure. For instance, a tosylated bicyclic intermediate can react with sodium azide, followed by reduction and subsequent alkylation to yield desired amine derivatives. rsc.org Such reactions typically proceed under standard conditions using an alkyl halide and a base.

Table 1: Examples of N-Functionalization Reactions
Reaction TypeReagent/CatalystProduct TypeReference
N-SulfonylationTosyl chlorideN-tosyl-6-oxa-2-azabicyclo[3.2.1]octane derivative acs.org
N-CarbamoylationDi-tert-butyl dicarbonate (B1257347) (Boc)₂ON-Boc-6-oxa-2-azabicyclo[3.2.1]octane derivative
N-CarbamoylationBenzyl chloroformate (CbzCl)N-Cbz-6-oxa-2-azabicyclo[3.2.1]octane precursor rsc.org

Transformations of the Ether Moiety

The ether bridge in the 6-oxa-2-azabicyclo[3.2.1]octane system is generally stable under many reaction conditions. Literature specifically detailing the cleavage or direct functionalization of this ether linkage is scarce, suggesting that the bicyclic nature of the ether makes it less reactive than a simple acyclic ether. Acid-catalyzed ether cleavage, a common reaction for simple ethers, would likely require harsh conditions that could lead to decomposition or rearrangement of the bicyclic scaffold. youtube.com The stability of this ether is implicitly important in medicinal chemistry, as its removal or modification in related azabicyclo[3.2.1]octane sulfonamides has been shown to abolish biological activity, indicating the ether oxygen plays a key role in molecular interactions. acs.org

Reactivity at the Bridgehead and Bridge Carbon Atoms

The bridgehead carbons (C1 and C5) of the bicyclo[3.2.1]octane system are sterically hindered and generally less reactive towards substitution reactions. Due to Bredt's rule, the formation of a double bond at a bridgehead position is highly unfavorable in a small bicyclic system like this, precluding elimination reactions that would involve these carbons. Direct functionalization at these positions is challenging and not widely reported for the 6-oxa-2-azabicyclo[3.2.1]octane core. Most synthetic strategies install necessary substituents on the precursor fragments before the bicyclic core is constructed.

Ring Rearrangement and Ring Opening Reactions of the Bicyclic System

The 6-oxa-2-azabicyclo[3.2.1]octane scaffold is a thermodynamically stable arrangement. Consequently, ring-opening or rearrangement reactions of the formed bicyclic system are uncommon. Instead, such reactions are more frequently observed as key steps in the synthesis of the scaffold itself. For example, the formation of the core can be achieved through the intramolecular ring opening of an epoxide by an amine, a process driven by the release of ring strain from the three-membered epoxide ring. Similarly, various rearrangement reactions, such as the Aza-Cope-Mannich rearrangement, are employed to construct the related 2-azabicyclo[3.2.1]octane core from different bicyclic precursors. rsc.org Once formed, the 6-oxa-2-azabicyclo[3.2.1]octane system does not readily undergo further skeletal transformations under typical synthetic conditions.

Stereochemical Outcomes of Reactions on the Bicyclic Scaffold

Control of stereochemistry is a paramount feature in the synthesis and reactivity of the 6-oxa-2-azabicyclo[3.2.1]octane core. Many synthetic methods are designed to be highly stereoselective, yielding specific diastereomers or enantiomers.

A prominent example is the aza-Prins cyclization used to construct the scaffold. The reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine yields (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane with high diastereoselectivity. acs.orgnih.gov This stereochemical outcome is dictated by the transition state of the cyclization, where the substituents adopt a preferred orientation to minimize steric hindrance. The intramolecular nucleophilic attack by the hydroxyl group proceeds in a way that establishes the characteristic fused ring system with a defined spatial arrangement of its substituents.

Table 2: Stereoselective Syntheses of the 6-Oxa-2-azabicyclo[3.2.1]octane Core
ReactionKey ReactantsStereochemical OutcomeReference
Aza-Prins Cyclization(R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamineHigh diastereoselectivity, affording the (1R,5S,7S) isomer acs.orgnih.gov
[5+2] CycloadditionChiral η³-pyridinylmolybdenum scaffolds, electron-deficient alkenesExcellent exo-selectivity with complete retention of enantiomeric purity nih.gov
Pd(II)-catalyzed Bicyclisation1-(Benzyloxycarbonylamino)-hex-5-en-3-olYields a specific diastereomer of the bicyclic product rsc.org

Metal-Mediated and Organocatalytic Transformations of the Core

Both metal-based catalysts and organocatalysts play a significant role in the synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane core, often enabling reactions that would otherwise be inefficient.

Metal-Mediated Transformations: Palladium(II) catalysts, in combination with a co-oxidant like CuCl₂, have been successfully used to catalyze the N,O-bicyclisation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol to furnish the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. rsc.org Molybdenum complexes have been used to create chiral scaffolds that undergo Brønsted acid-catalyzed [5+2] cycloaddition reactions to produce functionalized oxa- and azabicyclo[3.2.1]octenes with high stereocontrol. nih.gov For the related 6-azabicyclo[3.2.1]octane system, copper-catalyzed enantioselective alkene carboamination has been developed as a powerful method for creating the bridged heterocyclic structure. scispace.com

Organocatalytic Transformations: The principles of organocatalysis have been applied to the synthesis of bicyclo[3.2.1]octane frameworks, although specific examples for the 6-oxa-2-azabicyclo subclass are less common. These reactions often involve domino or cascade sequences, such as Michael-aldol reactions, catalyzed by chiral amines or other small organic molecules to build the bicyclic system with high enantioselectivity. The acid-catalyzed Prins reaction, which can be considered a form of organocatalysis, is a foundational method for forming the bicyclic core, and its course can be altered by additives like manganese dioxide to yield different products. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 6 Oxa 2 Azabicyclo 3.2.1 Octane Hydrochloride and Its Derivatives

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold, single-crystal X-ray analysis provides unambiguous evidence of their solid-state conformation and the intricate network of intermolecular interactions.

Studies on analogous azabicyclic systems have shown that the bicyclic framework typically adopts a conformation where the six-membered piperidine (B6355638) ring is in a chair or a twisted-chair form, while the five-membered tetrahydrofuran (B95107) ring assumes an envelope or twisted conformation. In the case of the hydrochloride salt, the protonated nitrogen atom serves as a focal point for strong hydrogen bonding. The chloride counter-ion typically engages in hydrogen bonds with the N-H group and potentially with other hydrogen bond donors in the molecule or solvent molecules present in the crystal lattice.

For instance, analysis of related N-substituted 8-azabicyclo[3.2.1]octane derivatives reveals that the piperidine ring can adopt a chair conformation. nih.gov The specific conformation is influenced by the nature and stereochemistry of substituents on the bicyclic frame. These substituents dictate the crystal packing, leading to the formation of complex supramolecular architectures through hydrogen bonds and van der Waals interactions. The absolute configuration of chiral derivatives has been unequivocally established using this technique. researchgate.net

| Supramolecular Structure | Chains, sheets, or 3D networks | Arises from the collective intermolecular forces. |

Note: This table is a generalized representation based on data from analogous structures, as specific crystallographic data for the parent hydrochloride was not available in the cited sources.

Solution-State Conformational Dynamics by Advanced NMR Spectroscopy

While X-ray diffraction provides a static picture in the solid state, the conformation of molecules in solution can be dynamic. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these solution-state dynamics. Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide detailed insights into the geometry and conformational equilibria of 6-oxa-2-azabicyclo[3.2.1]octane derivatives. acs.org

The analysis of proton-proton coupling constants (³JHH) helps to determine dihedral angles via the Karplus equation, offering clues about the ring's pucker and the orientation of substituents. For example, large coupling constants (typically 8-10 Hz) between vicinal protons often indicate a dihedral angle close to 180°, characteristic of an axial-axial relationship in a chair-like six-membered ring. nih.gov

NOESY experiments are particularly informative as they detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. The presence of a NOESY cross-peak between two protons indicates they are less than ~5 Å apart, which is invaluable for establishing the relative stereochemistry and predominant conformation in solution. Studies on similar azabicyclic systems have used NOESY to confirm the chair-boat or chair-chair conformations of the fused rings. nih.gov Furthermore, the measurement of long-range C-H coupling constants can provide additional constraints for determining the stereochemistry of complex derivatives. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Properties

The 6-oxa-2-azabicyclo[3.2.1]octane scaffold is inherently chiral, and its derivatives are often synthesized as single enantiomers or racemic mixtures. rsc.org Circular Dichroism (CD) spectroscopy is an essential technique for studying these chiral properties. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

For derivatives containing chromophores (light-absorbing groups), the CD spectrum provides a unique fingerprint that can be used to distinguish between enantiomers. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms. Experimental CD spectra are often compared with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration of a newly synthesized chiral molecule. researchgate.net This combined experimental and computational approach has become a standard method for the stereochemical elucidation of complex natural products and synthetic molecules containing similar bicyclic frameworks. researchgate.net Studies on related chiral bicyclic compounds have demonstrated the utility of CD spectroscopy in confirming the identity and enantiomeric purity of natural isolates. acs.org

Computational Approaches to Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools to complement experimental data, offering detailed insights into the conformational preferences and energetics of molecules.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule as a function of its geometry. By employing a suitable force field, such as the Merck Molecular Force Field (MMFF), it is possible to perform a conformational search to identify low-energy structures of 6-oxa-2-azabicyclo[3.2.1]octane derivatives. google.com This allows for the mapping of the potential energy surface and the identification of the most stable conformers.

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing a dynamic view of conformational changes. unict.itsemanticscholar.org MD simulations can reveal the pathways of interconversion between different conformers and calculate the free energy differences between them, offering a more complete understanding of the conformational landscape in solution. For the hydrochloride salt, MD simulations can also explicitly model the interactions with the chloride ion and surrounding solvent molecules, providing a realistic picture of its behavior in a condensed phase.

Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Stereoelectronic Effects

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more rigorous, electron-based description of molecular structure and energetics. rsdjournal.org These methods are widely used for the geometry optimization of various conformers of 6-oxa-2-azabicyclo[3.2.1]octane derivatives to determine their relative stabilities with high accuracy. nrel.gov

DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G(d,p) or def2-TZVP), can accurately predict bond lengths, bond angles, and torsional angles. acs.orgnrel.gov These calculations are also crucial for understanding stereoelectronic effects, such as the influence of lone pairs on the nitrogen and oxygen atoms on the molecule's conformation and reactivity. For instance, calculations can quantify the energetic consequences of an anomeric effect involving the oxygen lone pair and an adjacent anti-bonding orbital. Such analyses are vital for rationalizing observed conformational preferences and reaction outcomes. nii.ac.jpmdpi.com

Table 2: Overview of Computational Methods and Their Applications

Method Application Information Obtained
Molecular Mechanics (MM) Conformational search Identification of stable conformers, relative steric energies.
Molecular Dynamics (MD) Simulation of molecular motion Conformational flexibility, interconversion pathways, free energy profiles. semanticscholar.org
Density Functional Theory (DFT) Geometry optimization, energy calculation Accurate molecular structures, relative electronic energies, vibrational frequencies. acs.orgnii.ac.jp

| Ab initio (e.g., CCSD(T)) | High-accuracy energy calculation | "Gold standard" benchmark energies for key conformers. mdpi.com |

Theoretical Studies and Mechanistic Investigations

Reaction Mechanism Elucidation of Key Synthetic Steps via Computational Chemistry

Computational chemistry plays a pivotal role in mapping the reaction pathways for the synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane core. Key synthetic strategies, such as the aza-Prins cyclization and palladium-catalyzed cyclizations, have been investigated using theoretical models to understand their high diastereoselectivity. researchgate.netsmolecule.comresearchgate.net

The aza-Prins reaction, a powerful method for constructing nitrogen-containing heterocycles, is a primary route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been employed to support the proposed mechanisms of related aza-Prins cyclizations. These studies help to identify key transition states and intermediates, such as the formation of an N-acyliminium ion, and to calculate the activation energies for different potential pathways. researchgate.net This allows researchers to rationalize the observed stereochemical outcomes. For instance, the highly diastereoselective formation of the bicyclic system from chiral α-hydroxyaldehyde derivatives occurs through an unexpected intramolecular nucleophilic attack, a pathway that can be modeled and validated computationally. researchgate.net

Another significant synthetic route involves the palladium(II)-catalyzed N,O-bicyclisation. mdpi.com The mechanism of such transformations, which can be complex and involve various catalytic cycles, is elucidated through computational modeling. These studies can clarify the role of the catalyst, the coordination of the substrate to the metal center, and the energetics of crucial steps like migratory insertion and reductive elimination, thereby explaining the observed chemo-, diastereo-, and substrate selectivity.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from the calculated electronic structure of 6-oxa-2-azabicyclo[3.2.1]octane and its precursors are vital for predicting reactivity and selectivity. Methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) surfaces provide a quantitative basis for understanding the molecule's chemical behavior. researchgate.net

FMO analysis of related azabicyclo[3.2.1]octane systems reveals critical trends in reactivity. The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, in one derivative, the LUMO was found to be centered on the azabicyclo[3.2.1]octane nitrogen, suggesting its susceptibility to electrophiles.

The MEP provides a visual representation of the charge distribution and is used to identify electron-rich and electron-poor regions of a molecule. For azabicyclo[3.2.1]octane-containing compounds, MEP maps can pinpoint the highly reactive regions, guiding the prediction of how the molecule will interact with other reagents. researchgate.net Furthermore, calculated atomic charges, such as Mulliken charges, offer a quantitative measure of the electron density distribution, helping to characterize the electronic properties that drive reaction outcomes. researchgate.net

Below is a table summarizing key quantum chemical descriptors and their applications in predicting the reactivity of the 6-oxa-2-azabicyclo[3.2.1]octane system.

DescriptorInformation ProvidedApplication in Reactivity/Selectivity Prediction
HOMO Energy & Localization Energy of the outermost electrons; location of electron-rich sites.Predicts susceptibility to electrophilic attack; guides understanding of reactions with electron-deficient species.
LUMO Energy & Localization Energy of the lowest-energy unoccupied orbital; location of electron-poor sites.Predicts susceptibility to nucleophilic attack; essential for analyzing cycloaddition reactions.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) 3D map of charge distribution on the molecular surface.Identifies sites for electrostatic interactions, predicting how the molecule will interact with ions or polar molecules. researchgate.net
Mulliken Atomic Charges Calculated charge associated with each atom.Quantifies the electron distribution, helping to rationalize bond polarities and the behavior of specific atomic sites in reactions. researchgate.net

Analysis of Intramolecular Non-Covalent Interactions within the Bicyclic System

The rigid, three-dimensional structure of the 6-oxa-2-azabicyclo[3.2.1]octane framework is maintained by a network of intramolecular interactions. Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are employed to identify and characterize these subtle forces. researchgate.netrsc.orgnih.gov

NCI analysis is a complementary technique used to visualize weak interactions in 3D space. nih.gov It plots the reduced density gradient (RDG) against the electron density, generating surfaces that highlight different types of non-covalent contacts. This approach can be used to map the specific intramolecular hydrogen bonds and steric repulsions within the constrained geometry of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold, providing a more complete picture of its internal electronic environment. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies are crucial for the rational design of new derivatives of 6-oxa-2-azabicyclo[3.2.1]octane with desired chemical or biological properties. These studies systematically modify the bicyclic scaffold and evaluate how these changes affect reactivity, selectivity, or function.

In the context of medicinal chemistry, SAR studies on related azabicyclo[3.2.1]octane compounds have demonstrated that modifications to the core structure significantly impact biological activity. acs.orgresearchgate.net Altering substituents on the ring can enhance potency against specific biological targets or improve pharmacokinetic properties. acs.org For instance, a careful SAR study led to the discovery of a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) based on an azabicyclo[3.2.1]octane core, where the stereochemistry and nature of substituents were systematically optimized. acs.orgresearchgate.net

From a chemical synthesis perspective, structure-reactivity studies investigate how the electronic and steric properties of substituents influence the outcomes of reactions. For example, the diastereoselectivity of the aza-Prins cyclization to form the 6-oxa-2-azabicyclo[3.2.1]octane scaffold is highly dependent on the nature of the starting materials. researchgate.net Understanding these relationships allows for the fine-tuning of reaction conditions and substrate design to achieve specific stereochemical outcomes.

The table below illustrates hypothetical data from a structure-reactivity study on a generalized reaction involving the scaffold.

DerivativeSubstituent (R) at C-7Electronic Effect of RObserved Diastereomeric Ratio (d.r.)Relative Reaction Rate
1 -HNeutral90:101.0
2 -OCH₃Electron-Donating85:150.8
3 -CF₃Electron-Withdrawing98:21.5
4 -C(CH₃)₃Sterically Bulky>99:10.5

Applications in Advanced Organic Synthesis

6-Oxa-2-azabicyclo[3.2.1]octane Hydrochloride as a Chiral Building Block in Complex Molecule Synthesis

The oxa- and azabicyclo[3.2.1]octane skeletons are crucial structural units found in a wide array of biologically significant natural and synthetic products. nih.gov The enantiopurity of 6-oxa-2-azabicyclo[3.2.1]octane derivatives makes them excellent chiral building blocks for the synthesis of more complex molecules. Their rigid framework allows for precise, stereocontrolled installation of substituents, guiding the formation of subsequent stereocenters.

Several synthetic strategies have been developed to produce this scaffold with high levels of stereochemical control. One notable method is the aza-Prins cyclization, which can construct the 6-oxa-2-azabicyclo[3.2.1]octane core in a highly diastereoselective manner. For instance, the reaction of (R)-2,3-Di-O-benzylglyceraldehyde with N-tosyl homoallylamine yields a substituted 6-oxa-2-azabicyclo[3.2.1]octane derivative, demonstrating a powerful route to chiral derivatives of this scaffold from readily available chiral precursors. nih.govx-mol.com Another advanced method involves a Brønsted acid-catalyzed [5+2] cycloaddition, which can deliver focused libraries of substituted oxa- and azabicyclo[3.2.1]octene systems in high enantiopurity. nih.gov This reaction is capable of installing four stereocenters in a single step with excellent control over both regiochemistry and stereochemistry. nih.gov

The utility of this chiral scaffold is highlighted in its role as a precursor for creating diverse and complex molecular structures, where the bicyclic core dictates the three-dimensional arrangement of the final product.

Role in the Synthesis of Natural Product Analogues and Designed Biologically Active Molecules

The 6-oxa-2-azabicyclo[3.2.1]octane framework is a key component in many biologically active molecules and serves as a template for the design of natural product analogues. Its structural rigidity and defined stereochemistry are valuable for mimicking the spatial arrangement of functional groups found in natural products, which is often crucial for biological activity.

Synthetic methodologies that provide access to this bicyclic system are critical for medicinal chemistry. A novel Palladium(II)-catalyzed N,O-bicyclisation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol, for example, furnishes the 6-oxa-2-azabicyclo[3.2.1]octane skeleton in good yield, opening an efficient route to this important core structure for subsequent elaboration into biologically active molecules. rsc.org The development of such synthetic routes allows chemists to generate a variety of analogues for structure-activity relationship (SAR) studies. While much of the literature focuses on related scaffolds like 8-azabicyclo[3.2.1]octanes (tropanes) and their roles as precursors to potent neuromodulators, the underlying principle of using a rigid bicyclic core to orient substituents for optimal target binding is directly applicable. uni-regensburg.de

The synthesis of derivatives based on this scaffold allows for the systematic exploration of chemical space around a proven pharmacophore, leading to the discovery of new therapeutic agents.

Utility as a Privileged Scaffold in Ligand Design and Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 6-oxa-2-azabicyclo[3.2.1]octane core, with its well-defined three-dimensional structure and opportunities for functionalization at multiple positions, fits this description. Its rigid nature reduces the entropic penalty upon binding to a target protein, and its stereochemistry can be tailored to achieve high-affinity and selective interactions.

The broader class of azabicyclo[3.2.1]octanes has been identified as a key scaffold in compounds with significant potential in drug discovery. researchgate.netrsc.org These frameworks are present in a variety of natural and synthetic products that exhibit a range of biological activities. nih.gov

The systematic modification of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold is a key strategy for probing and optimizing interactions with biological targets. By synthesizing a series of analogues with varied substituents, medicinal chemists can map the binding pocket of a receptor or enzyme and develop a detailed structure-activity relationship (SAR).

For example, in the related 8-oxabicyclo[3.2.1]octane series, Stille and Suzuki cross-coupling reactions have been used to synthesize a variety of 3-biaryl derivatives to explore their binding profiles at dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov This approach, which involves creating a library of systematically varied compounds around a core scaffold, is a powerful method for understanding how specific structural changes affect biological activity and selectivity. The conformational restriction imposed by the bicyclic system is invaluable for these studies, as it helps to define the precise orientation of the substituents that interact with the target protein. montclair.edu

Table 1: Synthetic Strategies for 6-Oxa-2-azabicyclo[3.2.1]octane and Related Scaffolds

Reaction TypeKey Reagents/CatalystsOutcomeReference
Aza-Prins CyclizationChiral α-hydroxyaldehydes, N-tosyl homoallylamineHighly diastereoselective scaffold synthesis nih.gov
[5+2] Cycloaddition3-Oxidopyrylium dipoles, electron-deficient alkenes, Brønsted acidEnantiopure oxa- and azabicyclo[3.2.1]octenes nih.gov
N,O-BicyclisationPd(II)/CuCl₂Efficient route to the core skeleton rsc.org
Stille Cross-CouplingArylstannanes, Palladium catalystSynthesis of biaryl-substituted analogues nih.gov

Fragment-based drug discovery (FBDD) is an established approach for identifying lead compounds by screening collections of small, low-complexity molecules ("fragments"). nih.gov The 6-oxa-2-azabicyclo[3.2.1]octane scaffold, due to its rigid three-dimensional shape and low molecular weight, is an ideal candidate for inclusion in fragment libraries. Its defined vectoral exits for chemical modification allow fragments that show initial binding to be efficiently elaborated into more potent, drug-like molecules.

The generation of compound libraries based on a privileged scaffold is a cornerstone of modern drug discovery. The synthesis of focused libraries of 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems demonstrates the utility of this core in creating chemical diversity. nih.gov Such libraries, containing molecules with high sp³ character, are increasingly sought after to explore new areas of chemical space and identify novel drug candidates. dtu.dk The development of synthetic methods compatible with DNA-encoded library technology (DELT) for related azaspirocycles further highlights the importance of such scaffolds in generating large, diverse libraries for screening. rsc.org

Table 2: Properties of Privileged Scaffolds in Drug Discovery

PropertyDescriptionRelevance of 6-Oxa-2-azabicyclo[3.2.1]octane
Structural Rigidity Reduces conformational flexibility, lowering the entropic cost of binding.The bicyclic system is inherently rigid.
3D Character (High Fsp³) Provides access to more complex and specific interactions with protein targets compared to flat aromatic compounds.The scaffold is a saturated, non-planar heterocycle.
Synthetic Accessibility Can be readily synthesized and functionalized.Multiple synthetic routes like aza-Prins and cycloadditions are established. nih.govnih.gov
Vectoral Diversity Offers multiple, well-defined points for chemical modification to explore the target's binding site.Substituents can be installed at various positions on the bicyclic core.

Incorporation into Polymeric Materials or Catalysts

Investigations into Biological Target Interactions and Molecular Mechanisms in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and drug-like properties of compounds built around the azabicyclo[3.2.1]octane framework. These investigations systematically modify different parts of the molecule to understand their effect on biological activity.

For a series of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, researchers discovered that constraining a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity. acs.org This modification resulted in a sulfonamide analogue (compound 20) with submicromolar activity against human NAAA (h-NAAA), showing an approximate five-fold increase in potency compared to the original hit compound. acs.org Further in-depth SAR exploration led to the discovery of a lead compound (ARN16186) with high inhibitory activity. nih.gov Subsequent structural modifications aimed at improving physicochemical properties culminated in the identification of ARN19689, a compound that balanced reduced lipophilicity with sustained potent activity against h-NAAA. acs.org

In the development of mTORC1/2 inhibitors, SAR studies explored the introduction of various morpholine (B109124) derivatives, including the related 3-oxa-8-azabicyclo[3.2.1]octane, to enhance selectivity for mTOR over PI3Kα. acs.org These sterically demanding bicyclic structures were examined to probe interactions within the hinge region of the mTOR kinase. acs.org

Table 1: SAR Insights for Azabicyclo[3.2.1]octane Derivatives

Scaffold Modification Target Result Reference
Constraining a piperidine ring into an azabicyclo[3.2.1]octane core NAAA ~5-fold boost in potency acs.org
Adding an ethoxymethyl side chain to the pyrazine (B50134) ring NAAA Optimized balance of reduced lipophilicity and sustained activity acs.org

Molecular Modeling and Docking Simulations with Biological Receptors

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets at a molecular level.

For NAAA inhibitors, docking studies were performed to understand the binding mode of newly identified compounds. nih.gov An optimized endo-substituted azabicyclic sulfonamide, ARN19689, was investigated via docking studies in the NAAA active site. acs.org The results showed a binding mode that almost perfectly overlapped with the one predicted for a preceding lead compound, suggesting a similar and favorable interaction pattern within the enzyme's active site. acs.orgnih.gov

Similarly, in the pursuit of mTOR inhibitors, the binding mode of a lead compound, PQR309, was elucidated in the ATP-binding pocket of both PI3K and mTOR kinases to understand its selectivity. acs.org Modeling predicted that one morpholine group of a related compound interacts with the nitrogen atom of the hinge region Valine residue in both PI3Kγ (Val882) and mTOR kinase (Val2240). acs.org These computational insights are crucial for rationally designing derivatives with improved selectivity and potency.

In Vitro Enzyme Inhibition or Receptor Binding Studies (e.g., NAAA, mTORC1/2)

In vitro assays are essential for quantifying the biological activity of compounds against specific targets. Derivatives of the azabicyclo[3.2.1]octane scaffold have demonstrated potent inhibitory activity in such assays.

A novel class of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core was identified and optimized. nih.gov A comprehensive SAR study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), which was found to inhibit human NAAA in the low nanomolar range with a non-covalent mechanism of action. acs.orgnih.gov This compound also showed high selectivity against other enzymes like human FAAH and human acid ceramidase (AC). nih.gov

In a different therapeutic area, the compound PQR620, which contains two 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moieties, was developed as a highly potent and selective inhibitor of mTORC1 and mTORC2. figshare.com PQR620 demonstrated excellent selectivity for mTOR over PI3K and other protein kinases. figshare.com

Table 2: In Vitro Inhibitory Activity of Azabicyclo[3.2.1]octane Derivatives

Compound Target IC₅₀ (μM) Reference
Sulfonamide analogue 20 h-NAAA 0.23 acs.org
ARN19689 h-NAAA 0.042 acs.orgnih.gov

Elucidation of Ligand-Receptor Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)

Understanding the specific molecular interactions between a ligand and its receptor is fundamental to drug design. Docking studies on azabicyclo[3.2.1]octane derivatives have shed light on these interactions.

For the NAAA inhibitor ARN19689, docking data indicated that the compound likely interacts with the enzyme by forming tight, non-covalent contacts, which could include hydrogen bonds and hydrophobic interactions. acs.orgnih.gov In the case of mTOR inhibitors, modeling of a related compound showed a key hydrogen bond interaction in the hinge region between the backbone amide of a valine residue and the oxygen atom of the morpholine or oxa-azabicyclo-octane substituent. acs.org These specific interactions anchor the inhibitor in the ATP-binding pocket, contributing to its inhibitory effect.

Pharmacophore Generation and Virtual Screening Campaigns for Novel Ligand Identification

Pharmacophore modeling and virtual screening are computational techniques used to identify novel drug candidates from large compound libraries. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional features that a molecule must possess to bind to a specific target. nih.gov

While specific pharmacophore models for the 6-oxa-2-azabicyclo[3.2.1]octane scaffold were not detailed in the provided context, this approach is a standard and powerful method in drug discovery. frontiersin.org By using the structures of known potent ligands, such as the NAAA inhibitor ARN19689 or the mTOR inhibitor PQR620, as templates, researchers can generate pharmacophore models. nih.govfigshare.com These models can then be used to screen virtual libraries of millions of compounds to identify new and structurally diverse molecules that possess the key features required for binding and are therefore promising candidates for further investigation. nih.govfrontiersin.org

Computational Studies on ADMET Properties (prediction methods)

Computational, or in silico, toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital for the early-stage evaluation of drug candidates. researchgate.net These methods use computational models to predict the pharmacokinetic and toxicity profiles of a molecule before it is synthesized, saving time and resources. researchgate.net

For the novel NAAA inhibitor ARN19689, a preliminary in vitro ADME profile was evaluated as part of its characterization, which, combined with its favorable biochemical profile, supported its advancement to in vivo studies. nih.gov In modern drug discovery, such experimental assessments are preceded and supplemented by computational predictions. researchgate.net For new compounds based on the 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride core, various software tools can predict properties such as solubility, membrane permeability, metabolic stability, and potential toxicities, helping to prioritize candidates with the most promising drug-like characteristics. researchgate.net

Table of Mentioned Compounds

Compound Name Other Identifier
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride -
Sulfonamide analogue 20 -
ARN16186 Lead NAAA inhibitor
endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide ARN19689, Compound 50
PQR309 Lead PI3K/mTOR inhibitor

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The pharmaceutical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. jddhs.com The principles of green chemistry, such as waste minimization, use of renewable feedstocks, and reduction of hazardous substances, are guiding the development of new synthetic methodologies. nih.govjocpr.com For the synthesis of 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride, future efforts will likely focus on replacing traditional organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Current synthetic strategies often rely on multi-step processes that can generate significant chemical waste. jocpr.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents a key strategy for improving process efficiency and reducing waste. nih.gov Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical reagents. nih.gov For instance, ene reductases have been shown to facilitate intramolecular C–H functionalization for the synthesis of related 6-azabicyclo[3.2.1]octane scaffolds, a strategy that could be adapted for the 6-oxa variant. nih.gov

Key Green Chemistry Approaches for Future Synthesis:

PrincipleApplication to 6-Oxa-2-azabicyclo[3.2.1]octane SynthesisPotential Impact
Atom Economy Designing syntheses that maximize the incorporation of all materials used in the process into the final product.Reduced waste, lower material costs.
Use of Safer Solvents Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. jocpr.comImproved safety, reduced environmental pollution.
Catalysis Employing catalytic reagents (including biocatalysts) in small amounts instead of stoichiometric reagents. jddhs.comHigher efficiency, less waste, milder reaction conditions.
Renewable Feedstocks Utilizing starting materials derived from renewable sources.Reduced reliance on fossil fuels, improved sustainability.

Integration with Automated Synthesis and Flow Chemistry Approaches

The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of complex molecules like 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride. Automated synthesis platforms can rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes. acs.org This high-throughput approach can quickly identify the most efficient and robust methods for producing the target compound and its derivatives. acs.org

Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers several advantages over traditional batch processing. smolecule.com These include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward scaling from laboratory to industrial production. smolecule.com The synthesis of related bicyclic amines has already benefited from these techniques, demonstrating their potential for producing high-purity compounds efficiently. smolecule.com

Exploitation of New Reactivity Modes of the Bicyclic Core

The rigid 6-oxa-2-azabicyclo[3.2.1]octane scaffold provides a stable platform for exploring novel chemical transformations. Future research will likely focus on the selective functionalization of the bicyclic core to generate a diverse range of derivatives with unique biological properties. While synthetic methods to construct the core are established, such as Pd(II)-catalysed N,O-bicyclisation and aza-Prins cyclizations, the subsequent modification of this core is an area ripe for exploration. nih.govrsc.org

Developing new methods for C-H functionalization would allow for the direct introduction of functional groups at various positions on the scaffold, bypassing the need for pre-functionalized starting materials. nih.gov Furthermore, leveraging the inherent strain and electronic properties of the bicyclic system could lead to the discovery of novel rearrangement or ring-opening reactions, providing access to entirely new molecular architectures. The selective functionalization of the related 2-azabicyclo[3.2.1]octadiene has been demonstrated, suggesting that similar strategies could be applied to the 6-oxa analogue to create diverse libraries of compounds for biological screening. rsc.org

Applications in New Modalities (e.g., PROTACs, molecular glues, focused on design and synthesis)

The unique three-dimensional structure of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold makes it an attractive building block for new therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. oxfordglobal.com The rigid nature of the 6-oxa-2-azabicyclo[3.2.1]octane core can serve as an ideal linker component, precisely controlling the spatial orientation of the target-binding and E3 ligase-binding moieties. This can enhance the efficiency and selectivity of the resulting PROTAC. The design and synthesis of PROTACs incorporating bridged bicyclic heterocyclic fragments is an active area of research. nih.gov

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise interact. enamine.net The defined shape and chemical vectors of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold can be exploited to create novel protein-protein interaction surfaces. The synthesis of libraries based on this scaffold could lead to the discovery of new molecular glues for "undruggable" targets. enamine.net

Design Considerations for Incorporating the Scaffold:

ModalityDesign PrincipleSynthetic Focus
PROTACs Use as a rigid linker to control the distance and orientation between the two ends of the molecule.Synthesis of derivatives with functional handles for attachment to protein-binding ligands.
Molecular Glues Utilize the 3D shape to create novel surfaces that promote protein-protein interactions. Creation of diverse libraries with varied substituents to screen for glue activity.

Challenges and Opportunities in the Synthesis and Exploration of Complex Bridged Bicyclic Systems

However, these challenges also present significant opportunities for innovation. The development of novel cascade reactions, where multiple bonds are formed in a single operation, can dramatically increase synthetic efficiency. researchgate.net Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, offer a powerful approach to overcoming issues of selectivity and efficiency. nih.gov Furthermore, the exploration of radical-based transformations is providing new avenues for the construction of these complex scaffolds. nih.gov The continued development of powerful synthetic methods will not only facilitate the production of 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride but will also open the door to a vast and unexplored chemical space of related bridged systems with potentially valuable biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Begin with a bicyclic precursor such as exo-3-fluoro-8-azabicyclo[3.2.1]octane ( ) and employ catalytic hydrogenation or acid-mediated ring closure. Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC (). For stereochemical control, use chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous azabicyclo systems ( ) .

Q. How can the purity and structural integrity of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride be validated?

  • Methodology : Combine analytical techniques:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm bicyclic geometry and proton environments ( ).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity assessment (≥98%) ( ) .
  • Mass Spectrometry : Confirm molecular weight ([M+H]+ expected for C₇H₁₄ClNO: 163.65 g/mol) via HRMS ( ).

Q. What storage conditions are critical to maintaining the stability of this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the oxa-aza ring) ( ) .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride be resolved?

  • Methodology : If unexpected diastereomers arise (e.g., due to ring-closure reversibility), employ chiral chromatography (Chiralpak IA/IB columns) or crystallize with enantiopure resolving agents. Cross-validate using X-ray crystallography (as in for a related bicyclo compound). Computational modeling (DFT) can predict energetically favored conformers to guide synthetic adjustments.

Q. What strategies are effective for studying the compound’s biological activity, given its structural similarity to neuroactive agents?

  • Methodology : Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand binding assays. For example, structural analogs like 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride ( ) show affinity for serotonin receptors. Use in vitro models (e.g., neuronal cell lines) to assess functional activity, followed by PK/PD studies in rodents for bioavailability and CNS penetration .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodology : Perform systematic solubility profiling using the shake-flask method. For polar solvents (e.g., DMSO, water), measure solubility at varying pH (1–13) due to the hydrochloride salt’s pH-dependent ionization. Compare with computational predictions (LogP via MarvinSketch) and adjust formulation using co-solvents (e.g., PEG 400) or cyclodextrin complexation ( ) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported CAS numbers or stereochemical descriptors for related bicyclo compounds?

  • Resolution : Cross-reference authoritative databases (PubChem, EPA DSSTox) to verify identifiers. For example, 8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride (CAS 1630906-33-0, ) vs. endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride (CAS 14383-51-8, ). Use IUPAC naming rules and X-ray data to resolve stereochemical ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.